

# IUPAC name for N-(4-Methoxy-2-nitrophenyl)acetamide

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## Compound of Interest

Compound Name: *N*-(4-Methoxy-2-nitrophenyl)acetamide

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An In-depth Technical Guide to **N-(4-Methoxy-2-nitrophenyl)acetamide**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**N-(4-Methoxy-2-nitrophenyl)acetamide**, a nitro-substituted aromatic acetamide derivative, serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reported biological activities. The document details experimental protocols for its synthesis and potential biological evaluation, and presents available quantitative data in a structured format. Furthermore, it visualizes key processes, including its synthesis workflow and a plausible mechanism of action, to support further research and development efforts.

## Chemical and Physical Properties

**N-(4-Methoxy-2-nitrophenyl)acetamide** is characterized by a molecular structure featuring a methoxy group at the para position and a nitro group at the ortho position relative to the acetamide moiety on the phenyl ring. These functional groups are critical to its chemical reactivity and biological interactions.[1]

Table 1: Physicochemical Properties of **N-(4-Methoxy-2-nitrophenyl)acetamide**

Property	Value	Reference
IUPAC Name	N-(4-methoxy-2-nitrophenyl)acetamide	[1][2]
CAS Number	119-81-3	[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	210.19 g/mol	[1]
Physical Form	Yellow Crystalline Solid	[1]
Melting Point	117-118 °C	[3]
InChI Key	QGEGALJODBPGR-UHFFFAOYSA-N	[1][2]

Table 2: Crystallographic Data

Parameter	Value	Reference
Crystal System	Monoclinic	[4]
Space Group	P2 <sub>1</sub> /n	[4]
a (Å)	14.8713 (7)	[4]
b (Å)	3.9563 (2)	[4]
c (Å)	17.2057 (9)	[4]
β (°)	114.051 (3)	[4]
Volume (Å <sup>3</sup> )	924.44 (8)	[4]
Z	4	[4]

## Synthesis

The primary method for the synthesis of **N-(4-Methoxy-2-nitrophenyl)acetamide** is through the acetylation of 4-methoxy-2-nitroaniline.[1][4][5][6]

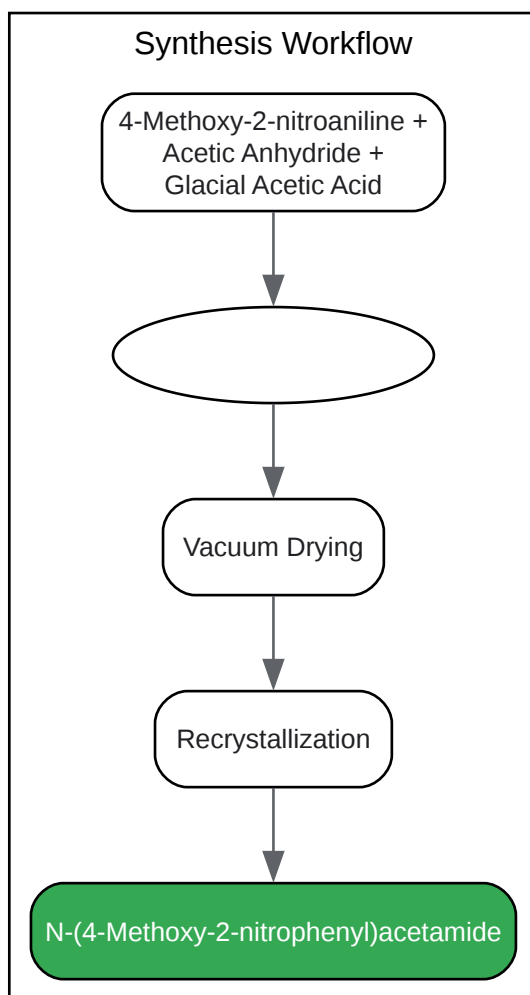
## Experimental Protocol: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide

### Materials:

- 4-Methoxy-2-nitroaniline (3.36 g, 20 mmol)[4][5][6]
- Acetic anhydride (2.46 g, 24 mmol)[4][5][6]
- Glacial acetic acid (30 mL)[4][5][6]

### Procedure:

- Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 mL of glacial acetic acid.[4][5][6]
- To this solution, add 2.46 g (24 mmol) of acetic anhydride.[4][5][6]
- Stir the reaction mixture continuously at room temperature (25°C) for 18 hours.[4][5][6]
- After the reaction is complete, dry the mixture under a vacuum to remove the solvent.[5][6]
- Purify the crude product by recrystallization from an aqueous solution to yield yellow crystalline solids.[1][5][6]



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*Synthesis workflow for **N-(4-Methoxy-2-nitrophenyl)acetamide**.*

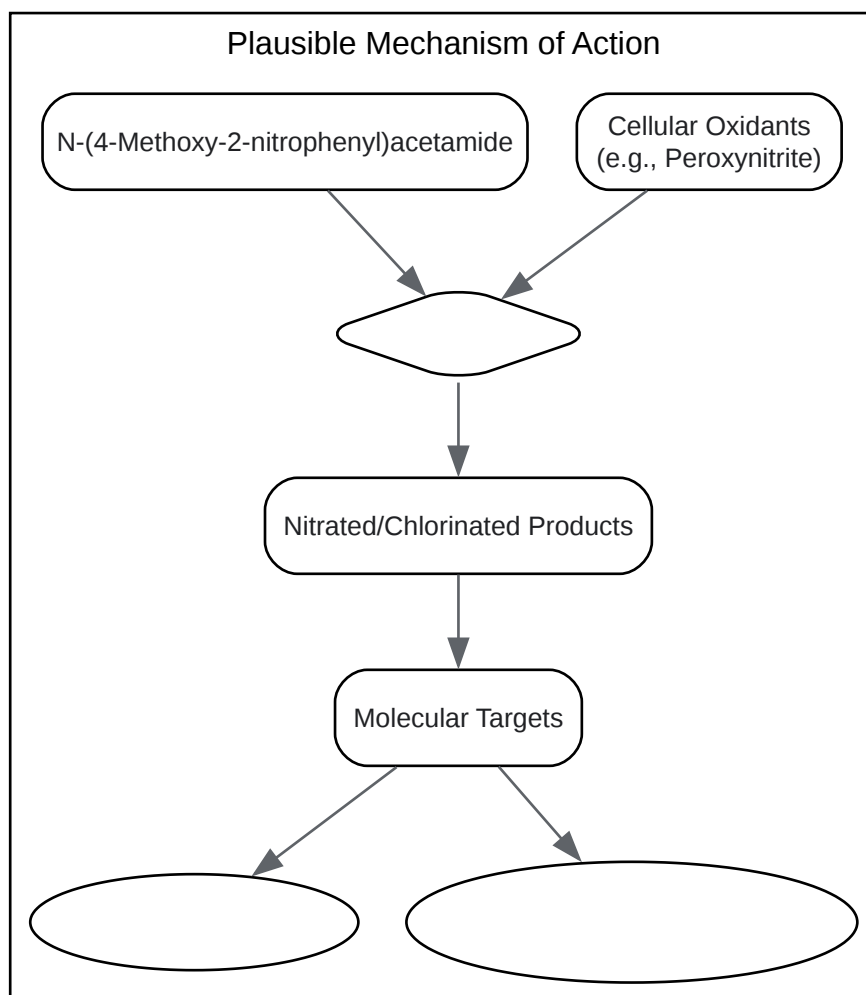
## Biological Activity and Mechanism of Action

**N-(4-Methoxy-2-nitrophenyl)acetamide** has been identified as a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.<sup>[1]</sup>

### Mechanism of Action

The mechanism of action for **N-(4-Methoxy-2-nitrophenyl)acetamide** is believed to involve its interaction with cellular oxidants such as hypochlorite and peroxynitrite.<sup>[1]</sup> These interactions can lead to the formation of nitrated and chlorinated products, which may subsequently affect

various molecular targets and pathways within biological systems.[1] The nitro group, in particular, is thought to be crucial for inducing apoptosis in cancer cells through mechanisms that may involve oxidative stress and DNA damage.[1]



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*Plausible mechanism of action for **N-(4-Methoxy-2-nitrophenyl)acetamide**.*

## Proposed Experimental Protocols for Biological Evaluation

The following protocols are based on standard methodologies for assessing the biological activities of novel compounds and can be adapted for **N-(4-Methoxy-2-nitrophenyl)acetamide**.

## Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability.

Materials:

- Human cancer cell line (e.g., HepG2)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
- **N-(4-Methoxy-2-nitrophenyl)acetamide**
- Dimethyl sulfoxide (DMSO)
- MTT solution (5 mg/mL in PBS)
- 96-well plates

Procedure:

- Seed cells into a 96-well plate at a density of  $5 \times 10^3$  cells/well and incubate overnight.
- Prepare serial dilutions of **N-(4-Methoxy-2-nitrophenyl)acetamide** in culture medium (ensure final DMSO concentration is  $<0.5\%$ ).
- Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.
- Incubate for 48-72 hours.
- Add 20  $\mu\text{L}$  of MTT solution to each well and incubate for 4 hours at  $37^\circ\text{C}$ .
- Remove the medium and add 150  $\mu\text{L}$  of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control and determine the  $\text{IC}_{50}$  value.

## Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

Materials:

- Bacterial strains (e.g., Gram-positive and Gram-negative bacteria)
- Mueller-Hinton Broth (MHB)
- **N-(4-Methoxy-2-nitrophenyl)acetamide**
- 96-well microtiter plates

Procedure:

- Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
- Perform serial two-fold dilutions of **N-(4-Methoxy-2-nitrophenyl)acetamide** in MHB in a 96-well plate.
- Add the bacterial inoculum to each well to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Include positive (inoculum without compound) and negative (broth only) controls.
- Incubate the plate at 35°C for 18-24 hours.
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

## Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the compound's ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

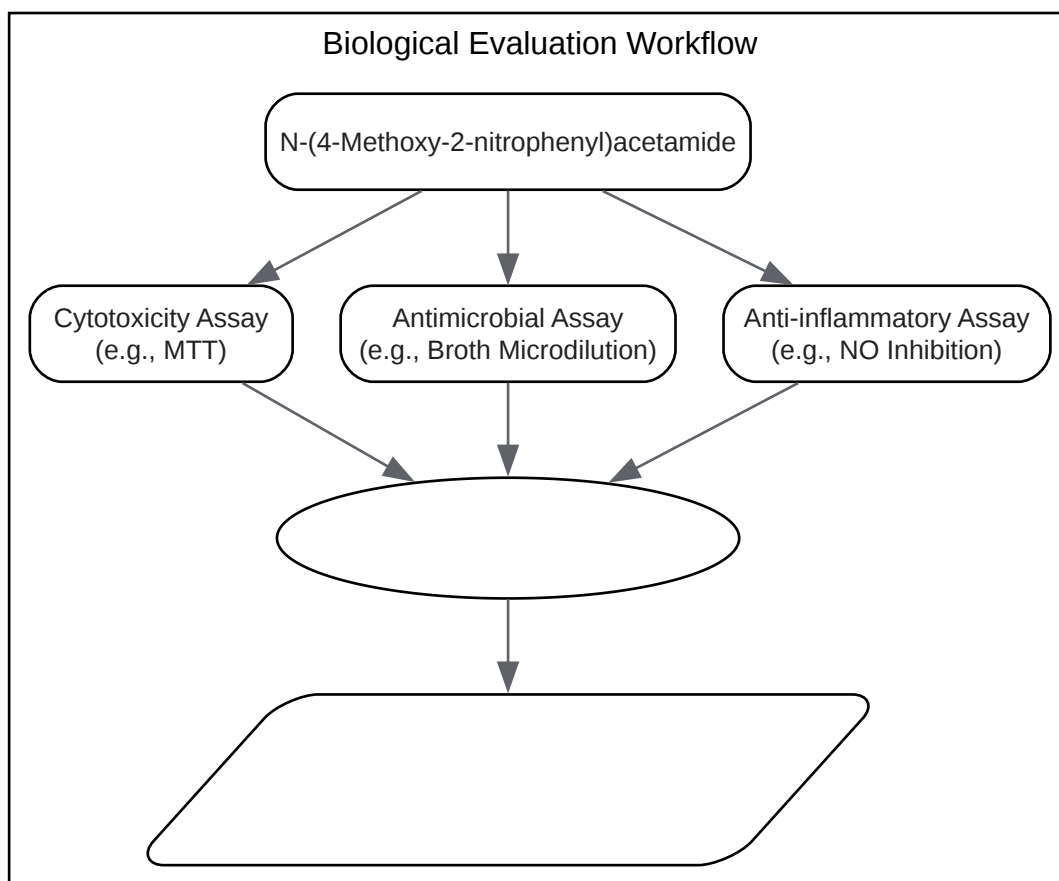
## Materials:

- RAW 264.7 murine macrophage cell line
- DMEM with 10% FBS
- **N-(4-Methoxy-2-nitrophenyl)acetamide**
- Lipopolysaccharide (LPS)
- Griess Reagent
- 96-well plates

## Procedure:

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of **N-(4-Methoxy-2-nitrophenyl)acetamide** for 1 hour.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
- Collect the cell culture supernatant.
- Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm.
- A standard curve of sodium nitrite is used to determine the nitrite concentration.
- Calculate the percentage of NO inhibition compared to the LPS-stimulated control.





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General workflow for the biological evaluation of **N-(4-Methoxy-2-nitrophenyl)acetamide**.

## Conclusion

**N-(4-Methoxy-2-nitrophenyl)acetamide** is a compound with a well-defined synthesis and interesting potential in the field of medicinal chemistry. While its biological activities are reported, further in-depth studies are required to quantify its efficacy and elucidate the specific molecular pathways it modulates. The protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to advance the understanding and potential applications of this compound.

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